(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone
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Overview
Description
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone is a complex organic compound that features a hexahydropyrrolo[3,4-c]pyrrole core structure with a methanone group attached to a 3-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The methanone group can be introduced via a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst. Finally, the 3-methoxyphenyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the methanone group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(4-methoxyphenyl)methanone: Similar structure with a methoxy group at the 4-position instead of the 3-position.
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-hydroxyphenyl)methanone: Similar structure with a hydroxy group instead of a methoxy group.
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)ethanone: Similar structure with an ethanone group instead of a methanone group.
Uniqueness
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone is unique due to the specific positioning of the methoxy group on the phenyl ring and the presence of the methanone group
Properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-13-4-2-3-10(5-13)14(17)16-8-11-6-15-7-12(11)9-16/h2-5,11-12,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPRPKYOODCTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC3CNCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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